5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one

Catalog No.
S14165004
CAS No.
M.F
C10H16N2O3
M. Wt
212.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-...

Product Name

5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one

IUPAC Name

5-amino-1-[2-(2-methoxyethoxy)ethyl]pyridin-2-one

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C10H16N2O3/c1-14-6-7-15-5-4-12-8-9(11)2-3-10(12)13/h2-3,8H,4-7,11H2,1H3

InChI Key

SSJTZRHBLQBGNS-UHFFFAOYSA-N

Canonical SMILES

COCCOCCN1C=C(C=CC1=O)N

5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a 2-(2-methoxyethoxy)ethyl side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the methoxyethoxy group enhances its solubility and bioavailability, making it a candidate for various therapeutic uses.

, including:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The amino group can be acylated to form amides, which may enhance its pharmacological properties.
  • Condensation reactions: It can participate in condensation reactions to form more complex molecules, potentially leading to derivatives with improved biological activity.

Research indicates that 5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one exhibits various biological activities, including:

  • Antitumor properties: Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation.
  • Anti-inflammatory effects: The compound may modulate inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis.
  • Neuroprotective effects: There is emerging evidence that this compound could protect neuronal cells from damage, making it a candidate for neurodegenerative disease treatments.

The synthesis of 5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one typically involves multi-step synthetic routes. Common methods include:

  • Starting with pyridine derivatives: The synthesis often begins with commercially available pyridine derivatives.
  • Functionalization: The introduction of the amino group can be achieved through nucleophilic substitution or reductive amination.
  • Side chain addition: The 2-(2-methoxyethoxy)ethyl moiety is usually added via alkylation reactions using appropriate reagents.

5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one holds promise in various applications:

  • Pharmaceutical development: Its potential as an antitumor and anti-inflammatory agent makes it valuable in drug discovery.
  • Chemical biology: It can serve as a tool compound for studying biological pathways and mechanisms.
  • Material science: Its unique properties may allow for applications in developing new materials or coatings.

Interaction studies involving 5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one focus on its binding affinity to biological targets. Key findings include:

  • Protein-ligand interactions: Studies using techniques such as surface plasmon resonance or isothermal titration calorimetry can elucidate binding affinities to specific proteins.
  • Cellular assays: Evaluating the compound's effects on cell viability and proliferation helps establish its therapeutic potential.

Several compounds share structural similarities with 5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one. A comparison reveals unique features:

Compound NameStructureUnique Features
5-Amino-2-methoxypyridineC6H8N2OLacks the ethyl side chain, simpler structure
4-Amino-N-(pyridin-3-yl)benzamideC12H12N4OContains a benzamide moiety, different activity profile
6-Methylpyridin-3-amineC7H9NSimpler pyridine derivative, less functional diversity

These comparisons highlight the distinctiveness of 5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one in terms of its complex structure and potential multifaceted biological activities.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

212.11609238 g/mol

Monoisotopic Mass

212.11609238 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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